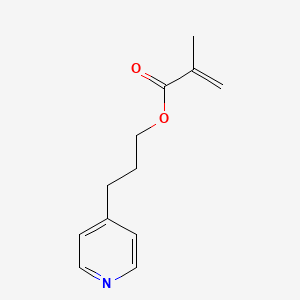

2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester

Description

2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester is a methacrylate derivative where the ester group contains a 3-(4-pyridinyl)propyl substituent. However, the absence of direct experimental data in the evidence necessitates comparisons with structurally analogous esters of 2-methyl-2-propenoic acid (methacrylic acid) featuring diverse substituents, such as silyl or aromatic groups .

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-ylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10(2)12(14)15-9-3-4-11-5-7-13-8-6-11/h5-8H,1,3-4,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOVONQDCZYUSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 3-(4-pyridinyl)propanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester involves its ability to undergo polymerization and form cross-linked networks. These networks can interact with various molecular targets, such as proteins and cell membranes, through hydrogen bonding and hydrophobic interactions. The compound’s ester group can also participate in hydrolysis reactions, releasing the active 3-(4-pyridinyl)propanol moiety, which can further interact with biological targets .

Comparison with Similar Compounds

Key Observations :

- Silyl-containing esters (e.g., KH570) exhibit hydrolytic reactivity due to alkoxy or chloro groups, enabling covalent bonding with inorganic substrates like silica .

- Dichloromethylsilyl derivatives (e.g., CAS 18301-56-9) have lower boiling points (75°C) , likely due to reduced molecular weight and volatility compared to bulkier silyl groups.

Functional Insights :

- KH570 : High production volume (1–10 million lbs/year in the U.S.) due to its role in improving adhesion in composites .

Biological Activity

2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester (CAS: 85997-30-4), is a compound of significant interest due to its potential biological activities. As a derivative of acrylic acid, it possesses unique structural features that may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H15NO2. Its structure includes a pyridine ring, which is known to enhance biological activity through various mechanisms such as receptor binding and enzyme inhibition.

Anticancer Properties

Research has indicated that compounds containing pyridine rings often exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The exact mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve:

- Inhibition of key signaling pathways : Many pyridine derivatives affect pathways such as PI3K/Akt and MAPK, which are crucial in cancer cell survival and proliferation.

- Induction of oxidative stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Pyridine derivatives are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Mechanism : The anti-inflammatory effects could be mediated through the inhibition of NF-kB signaling pathways, which are pivotal in the expression of inflammatory genes.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases. The presence of the pyridine moiety is often linked to neuroprotection through:

- Reduction of neuronal apoptosis : Similar compounds have been shown to protect neurons from apoptosis induced by various stressors.

- Modulation of neurotransmitter systems : By influencing neurotransmitter release or receptor activity, these compounds may help in conditions like Alzheimer's disease.

Case Studies

- Anticancer Activity : A study demonstrated that a related pyridine compound inhibited the growth of breast cancer cells in vitro, with an IC50 value indicating potent activity. This suggests that similar derivatives could be explored for their therapeutic potential against various cancers .

- Anti-inflammatory Effects : In an animal model of arthritis, a pyridine-containing compound significantly reduced swelling and pain, highlighting its potential as an anti-inflammatory agent .

- Neuroprotective Study : A recent investigation into neuroprotective agents found that a related compound improved cognitive function in mice subjected to stress-induced memory impairment .

Data Tables

Q & A

Basic: What are the recommended synthetic pathways for 2-propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves esterification of methacrylic acid derivatives with 3-(4-pyridinyl)propanol. Catalytic methods using acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP) are common. Optimization includes:

- Temperature control : Reaction at 60–80°C minimizes side reactions like polymerization .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the ester with >95% purity. Validate purity via NMR and GC-MS .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR verify ester linkage formation (e.g., δ 5.6–6.2 ppm for methacrylate protons, δ 4.1–4.3 ppm for propyl ester protons) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z calculated via NIST databases) .

- FTIR : Peaks at 1720 cm (ester C=O) and 1600 cm (pyridinyl C=N) validate functional groups .

Advanced: How does the pyridinyl substituent influence the compound’s stability under varying pH conditions?

Methodological Answer:

The 4-pyridinyl group introduces pH-dependent stability:

- Acidic conditions : Protonation of the pyridine nitrogen enhances hydrophilicity, potentially accelerating ester hydrolysis. Monitor via HPLC at pH 2–6 .

- Basic conditions : Ester hydrolysis dominates (saponification), yielding methacrylic acid and pyridinyl propanol. Kinetic studies using Arrhenius plots determine activation energy for degradation .

- Buffered solutions : Use phosphate or citrate buffers (pH 7–9) for stability testing over 30 days .

Advanced: What experimental strategies can resolve contradictions in reported toxicity data for methacrylate esters with aromatic substituents?

Methodological Answer:

- In vitro assays : Compare cytotoxicity (e.g., MTT assay) across cell lines (HEK293 vs. HepG2) to assess tissue-specific effects .

- Metabolite profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxides) that may explain discrepancies in mutagenicity .

- Cross-reference regulatory data : Align findings with OECD guidelines for acute oral toxicity (LD) and skin sensitization (LLNA) .

Advanced: How can this compound be incorporated into polymer matrices for biomedical applications?

Methodological Answer:

- Radical polymerization : Initiate with AIBN at 70°C in DMF to synthesize copolymers with controlled molecular weight (PDI <1.5) .

- Functionalization : Co-polymerize with PEG methacrylate to enhance hydrophilicity for drug delivery systems .

- Post-polymerization modification : Use pyridinyl groups as coordination sites for metal nanoparticles (e.g., AgNPs) via ligand exchange .

Advanced: What computational methods predict the compound’s reactivity in radical-mediated reactions?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) to determine bond dissociation energies (BDEs) for the methacrylate double bond (~70 kcal/mol) .

- Molecular dynamics (MD) : Simulate polymerization kinetics in solvent environments (e.g., water vs. toluene) to predict chain propagation rates .

- QSAR models : Correlate pyridinyl substituent electronic parameters (Hammett σ) with reactivity in copolymerization .

Basic: What are the critical parameters for evaluating the compound’s reactivity in Michael addition reactions?

Methodological Answer:

- Nucleophile selection : Thiols (e.g., cysteamine) react faster than amines due to higher nucleophilicity. Monitor via H NMR disappearance of methacrylate protons .

- Solvent effects : Use DMSO to stabilize transition states and accelerate reaction rates .

- Catalyst screening : Tertiary amines (e.g., DABCO) enhance regioselectivity for β-addition .

Advanced: How can environmental exposure risks be mitigated during large-scale synthesis?

Methodological Answer:

- Containment systems : Closed-loop reactors with scrubbers capture volatile methacrylate vapors .

- Waste treatment : Hydrolyze ester groups in alkaline conditions (pH >10) to non-toxic byproducts before disposal .

- Occupational safety : Use NIOSH-approved respirators (OV/AG/P99) and impermeable gloves (nitrile) during handling .

Advanced: What role do pyridinyl groups play in modulating the compound’s photophysical properties?

Methodological Answer:

- UV-Vis spectroscopy : Pyridinyl conjugation shifts λ to 260–280 nm (π→π transitions). Compare with non-aromatic analogs .

- Fluorescence quenching : Study solvent polarity effects; polar solvents (e.g., methanol) reduce quantum yield via hydrogen bonding .

- TD-DFT simulations : Predict excited-state behavior and charge-transfer interactions for optoelectronic applications .

Basic: What are the best practices for long-term storage to prevent ester hydrolysis or polymerization?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.